1,4-Dimethylnaphthalene

Catalog No.
S602457
CAS No.
571-58-4
M.F
C12H12
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dimethylnaphthalene

CAS Number

571-58-4

Product Name

1,4-Dimethylnaphthalene

IUPAC Name

1,4-dimethylnaphthalene

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C12H12/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-8H,1-2H3

InChI Key

APQSQLNWAIULLK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)C

Solubility

7.30e-05 M

Synonyms

1,4-dimethylnaphthalene

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C

Plant Physiology:

  • Sprout Inhibition: 1,4-DMN naturally occurs in potatoes and inhibits sprouting during storage [Wikipedia: 1,4-Dimethylnaphthalene]. This property has led to its use as a commercially applied sprout suppressant for potatoes [Biopesticides Fact Sheet for 1,4 Dimethylnaphthalene, United States Environmental Protection Agency (.gov)]. Researchers investigate the mechanisms of 1,4-DMN's sprout inhibition to improve potato storage practices and reduce food waste [].

Biochemistry and Microbiology:

  • Microbial Degradation: Studies explore how different microorganisms break down 1,4-DMN, aiming to understand its environmental fate and potential bioremediation applications [].

Other Research Areas:

  • 1,4-DMN's chemical properties and potential applications in organic synthesis or materials science are also explored in scientific research [].

1,4-Dimethylnaphthalene is an aromatic hydrocarbon with the molecular formula C12H12C_{12}H_{12}. It features two methyl groups attached to the naphthalene structure at the 1 and 4 positions. This compound naturally occurs in various plants, most notably in potatoes, where it functions as a plant growth regulator by inhibiting sprouting. The compound is a pale yellow to colorless liquid with a characteristic odor reminiscent of petroleum distillates, and it has a boiling point of approximately 264°C and a specific gravity of 1.014 .

Typical of aromatic compounds. It can undergo electrophilic substitution reactions, such as:

  • Nitration: Reaction with nitric acid to introduce a nitro group.
  • Sulfonation: Reaction with sulfuric acid to introduce a sulfonyl group.
  • Hydrogenation: Addition of hydrogen in the presence of catalysts can convert it into saturated compounds.

Moreover, it can react with Grignard reagents, leading to further functionalization at the aromatic ring .

1,4-Dimethylnaphthalene can be synthesized through various methods:

  • Grignard Reaction: A common synthetic route involves the reaction of 1,4-dihalonaphthalene with methyl magnesium halide in the presence of a nickel-phosphine complex. The process includes:
    • Adding 1,4-dihalonaphthalene and a nickel-phosphine complex into a reactor.
    • Slowly adding methyl magnesium halide under inert conditions.
    • Heating the mixture and recovering the product through distillation and extraction with petroleum ether .
  • Extraction from Natural Sources: Although primarily synthesized chemically, 1,4-dimethylnaphthalene can also be extracted from natural sources like potatoes .

The applications of 1,4-dimethylnaphthalene are diverse:

  • Agriculture: Used as a sprout inhibitor for potatoes during storage.
  • Chemical Industry: Serves as an intermediate for synthesizing other organic compounds and derivatives.
  • Research: Utilized in studies exploring its chemical properties and biological activities .

1,4-Dimethylnaphthalene belongs to a larger family of dimethylnaphthalenes. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure PositioningKey Characteristics
1,2-DimethylnaphthaleneMethyl groups at 1 & 2More reactive than 1,4-Dimethylnaphthalene; used in organic synthesis.
2,6-DimethylnaphthaleneMethyl groups at 2 & 6Exhibits different physical properties; less common in applications.
1-MethylnaphthaleneMethyl group at position 1Used as a solvent; different functional properties compared to dimethyl variants.
2-MethylnaphthaleneMethyl group at position 2Similar uses but varies in reactivity and stability compared to dimethyl derivatives.

The unique positioning of the methyl groups in 1,4-dimethylnaphthalene contributes to its specific biological activity as a plant growth regulator and distinguishes it from other dimethylnaphthalenes which may have different reactivity profiles or applications .

XLogP3

4.4

Boiling Point

268.0 °C

LogP

4.37 (LogP)

Melting Point

7.6 °C

UNII

BQH3S1I0SO

Vapor Pressure

0.02 mmHg

Other CAS

571-58-4

Wikipedia

1,4-dimethylnaphthalene

Biological Half Life

15.00 Days

Use Classification

Agrochemicals -> Plant Growth Regulators

Dates

Modify: 2023-08-15

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